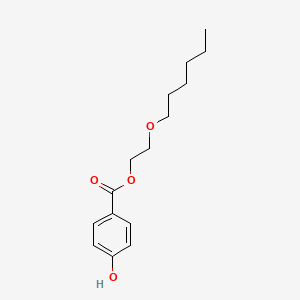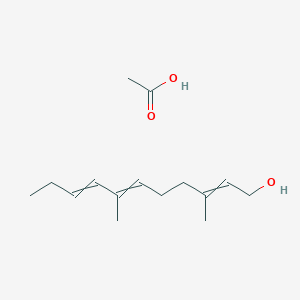
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is often referred to by its systematic name, which highlights its molecular composition and configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of geraniol with acetic anhydride in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound finds applications in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism by which acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial action may involve disrupting cell membranes or interfering with essential enzymes.
類似化合物との比較
Similar Compounds
Geranyl acetate: Similar in structure but differs in the position of double bonds.
Nerol acetate: Another isomer with distinct stereochemistry.
Citronellyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
144314-90-9 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-4-5-7-12(2)8-6-9-13(3)10-11-14;1-2(3)4/h5,7-8,10,14H,4,6,9,11H2,1-3H3;1H3,(H,3,4) |
InChIキー |
PSXLZFDEAXYAHW-UHFFFAOYSA-N |
正規SMILES |
CCC=CC(=CCCC(=CCO)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


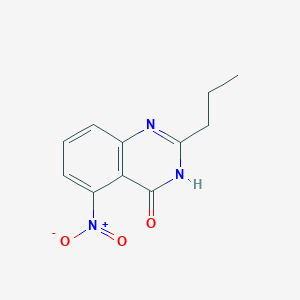
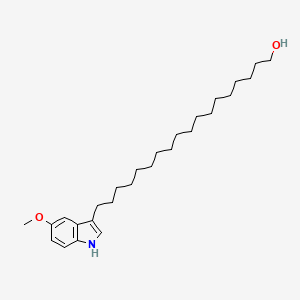
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
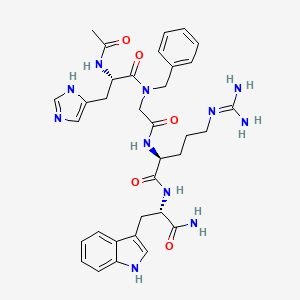
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
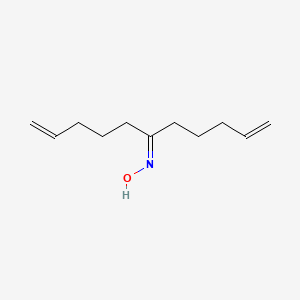
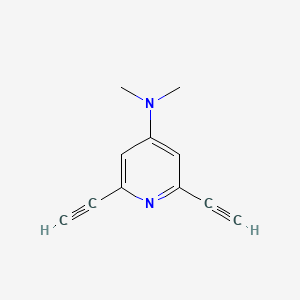
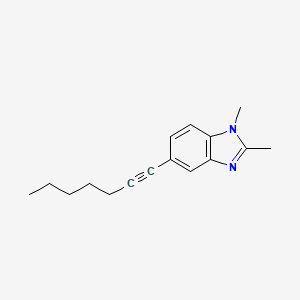
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

